molecular formula C23H29ClN2 B12774302 alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile hydrochloride CAS No. 50765-74-7

alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile hydrochloride

Cat. No.: B12774302
CAS No.: 50765-74-7
M. Wt: 368.9 g/mol
InChI Key: JKESDNYEZGICTN-UHFFFAOYSA-N
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Description

alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile hydrochloride: is a complex organic compound with a unique structure that includes a naphthyl group, a pyrrolidinyl group, and a prenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Naphthylacetonitrile Intermediate: This step involves the reaction of naphthalene with acetonitrile under specific conditions to form naphthylacetonitrile.

    Introduction of the Pyrrolidinyl Group: The naphthylacetonitrile intermediate is then reacted with a pyrrolidine derivative to introduce the pyrrolidinyl group.

    Prenylation: The final step involves the addition of a prenyl group to the compound, resulting in the formation of alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • alpha-Phenyl-alpha-(3-(1-pyrrolidinyl)prop-1-ynyl)toluene-alpha-ol phosphate
  • alpha-(3-Methyl-2-butenyl)-alpha-(1-naphtyl)-1-pyrrolidinebutanamide

Uniqueness

alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

50765-74-7

Molecular Formula

C23H29ClN2

Molecular Weight

368.9 g/mol

IUPAC Name

5-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)hex-4-enenitrile;hydrochloride

InChI

InChI=1S/C23H28N2.ClH/c1-19(2)12-13-23(18-24,14-17-25-15-5-6-16-25)22-11-7-9-20-8-3-4-10-21(20)22;/h3-4,7-12H,5-6,13-17H2,1-2H3;1H

InChI Key

JKESDNYEZGICTN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CCN1CCCC1)(C#N)C2=CC=CC3=CC=CC=C32)C.Cl

Origin of Product

United States

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